molecular formula C15H13NS B188512 1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- CAS No. 89313-78-0

1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)-

Cat. No. B188512
CAS RN: 89313-78-0
M. Wt: 239.3 g/mol
InChI Key: LWRJZRKBDFDIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- is a heterocyclic organic compound that has gained a lot of attention in scientific research due to its unique properties. This compound is also known as thioisoindigo and has been found to exhibit various biological activities, making it a promising candidate for drug discovery and development.

Mechanism Of Action

The mechanism of action of 1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been suggested that thioisoindigo inhibits the activity of certain enzymes involved in cancer cell proliferation.

Biochemical And Physiological Effects

Thioisoindigo has been found to exhibit various biochemical and physiological effects. Some of the major effects are listed below:
1. Anti-cancer activity: Thioisoindigo has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
2. Anti-inflammatory activity: Thioisoindigo has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
3. Neuroprotective activity: Thioisoindigo has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- has several advantages and limitations for lab experiments. Some of the major advantages and limitations are listed below:
Advantages:
1. Thioisoindigo is relatively easy to synthesize, making it readily available for lab experiments.
2. Thioisoindigo exhibits various biological activities, making it a versatile compound for scientific research.
Limitations:
1. Thioisoindigo is relatively unstable and can degrade under certain conditions, making it difficult to work with.
2. Thioisoindigo can be toxic to cells at higher concentrations, making it important to carefully control the dosage in lab experiments.

Future Directions

There are several future directions for the scientific research of 1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)-. Some of the major directions are listed below:
1. Drug Discovery: Thioisoindigo has shown promising anti-cancer properties and could be further developed as a potential drug candidate for cancer therapy.
2. Organic Electronics: Thioisoindigo has shown excellent charge transport properties and could be further developed for use in organic electronic devices.
3. Materials Science: Thioisoindigo has been used as a building block for the synthesis of various functional materials and could be further explored for the development of new materials with unique properties.
Conclusion:
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- is a promising compound for scientific research due to its unique properties and versatile applications. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in drug discovery, organic electronics, and materials science.

Synthesis Methods

The synthesis of 1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- involves the reaction of isatin with thiourea in the presence of a catalyst. This reaction results in the formation of thioisoindigo, which can be further purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- has been extensively studied for its potential applications in various fields of science. Some of the major scientific research applications of this compound are listed below:
1. Cancer Research: Thioisoindigo has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.
2. Organic Electronics: Thioisoindigo has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and transistors.
3. Materials Science: Thioisoindigo has been used as a building block for the synthesis of various functional materials such as polymers, liquid crystals, and dyes.

properties

CAS RN

89313-78-0

Product Name

1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)-

Molecular Formula

C15H13NS

Molecular Weight

239.3 g/mol

IUPAC Name

2-(4-methylphenyl)-3H-isoindole-1-thione

InChI

InChI=1S/C15H13NS/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3

InChI Key

LWRJZRKBDFDIEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S

Origin of Product

United States

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